Product packaging for Methoxycarbonyl methyl disulfide(Cat. No.:CAS No. 55048-60-7)

Methoxycarbonyl methyl disulfide

Cat. No.: B12675674
CAS No.: 55048-60-7
M. Wt: 138.21 g/mol
InChI Key: FDGBKPKLBZGFKU-UHFFFAOYSA-N
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Description

Methoxycarbonyl methyl disulfide (CAS 55048-60-7) is a biochemical reagent with the molecular formula C3H6O2S2 and a molecular weight of 138.21 g/mol. Its primary research application is as an active site-directed reagent for investigating sulfhydryl-dependent enzymes . Studies on choline acetyltransferase have utilized methoxycarbonyl alkyl disulfides, including the methyl derivative, to probe the reactivity of cysteine residues within the enzyme's active site. This reaction leads to a progressive loss of enzyme activity, providing insights into the role of specific sulfhydryl groups in enzymatic function . The compound serves as a valuable tool for elucidating the mechanism of action of such enzymes without implying a catalytic or therapeutic purpose. Physicochemical properties include a density of approximately 1.262 g/cm³ and a boiling point of 183.6°C at 760 mmHg . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6O2S2 B12675674 Methoxycarbonyl methyl disulfide CAS No. 55048-60-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55048-60-7

Molecular Formula

C3H6O2S2

Molecular Weight

138.21 g/mol

IUPAC Name

methyl (methyldisulfanyl)formate

InChI

InChI=1S/C3H6O2S2/c1-5-3(4)7-6-2/h1-2H3

InChI Key

FDGBKPKLBZGFKU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)SSC

Origin of Product

United States

Mechanistic Investigations of Methoxycarbonyl Methyl Disulfide Reactivity

Fundamental Reaction Pathways and Kinetics

The reactivity of methoxycarbonyl methyl disulfide is dictated by the nature of the disulfide bond and the influence of the adjacent methoxycarbonyl and methyl groups. General principles of disulfide chemistry suggest several fundamental reaction pathways.

Nucleophilic Reactions at Sulfur Centers (e.g., Thiophilic Reactions, SN2 at Sulfur)

The sulfur atoms in the disulfide bond of this compound are electrophilic and thus susceptible to nucleophilic attack. This can proceed via two primary mechanisms: thiophilic attack (SN2 at sulfur) or nucleophilic substitution at the adjacent carbon (SN2 at carbon).

In a relevant study investigating the gas-phase reactions of dimethyl disulfide with various carbanions, the (methoxycarbonyl)methyl anion was shown to react primarily via a thiophilic reaction (SN@S). This pathway involves the nucleophilic attack of the carbanion on one of the sulfur atoms of the disulfide, leading to the cleavage of the S-S bond and the formation of a thiomethyl anion (CH₃S⁻) and a neutral thioether product. umsystem.edu

Another possible, though generally less favored, pathway is an SN2 reaction , where the nucleophile attacks the methyl carbon, with the methoxycarbonylthiolate acting as the leaving group. The relative prevalence of these pathways is influenced by the nature of the nucleophile and the reaction conditions.

A summary of potential nucleophilic reactions involving a disulfide similar in structure to this compound is presented below:

Reaction TypeAttacking SpeciesSite of AttackPrimary ProductsNotes
Thiophilic Reaction (SN@S)Nucleophile (e.g., carbanion)Sulfur atomThiolate and thioetherGenerally the favored pathway for soft nucleophiles. umsystem.edu
SN2 ReactionNucleophileMethyl carbonThiolate and substituted productCompetes with thiophilic attack.

Radical-Mediated Transformations of Disulfide Bonds

Thiol-Disulfide Exchange Mechanisms Involving Methoxycarbonyl Derivatives

Thiol-disulfide exchange is a crucial reaction for disulfides, involving the reaction of a thiol with a disulfide bond to form a new disulfide and a new thiol. This reaction proceeds via nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. rsc.orggoogle.com The equilibrium of this reaction is influenced by the relative stabilities of the thiols and disulfides involved.

For this compound, the exchange with a generic thiol (R-SH) would proceed as follows:

CH₃SSCOOCH₃ + R-S⁻ ⇌ CH₃S⁻ + R-SSCOOCH₃ or CH₃SSCOOCH₃ + R-S⁻ ⇌ R-SSCH₃ + ⁻SCOOCH₃

The direction and rate of this exchange would depend on the pKa of the participating thiols and the steric and electronic effects of the R group and the methoxycarbonyl group.

Stereochemical Aspects of Disulfide Reactions and Their Impact on Reactivity

The disulfide bond has a characteristic dihedral angle, which influences its reactivity. The stereochemistry of reactions at the sulfur centers, particularly nucleophilic attack, is an important consideration. While no specific stereochemical studies on this compound have been found, SN2 reactions at sulfur are generally expected to proceed with inversion of configuration at the sulfur atom. The presence of the methoxycarbonyl group could potentially influence the preferred dihedral angle and the accessibility of the sulfur atoms to incoming nucleophiles, thereby affecting the reaction kinetics and stereochemical outcome.

Catalytic Systems for Methoxycarbonyl Disulfide Conversions

The conversion of disulfides can often be facilitated by catalysts. Both chemical and biological catalysts are known to promote the cleavage and formation of disulfide bonds.

Enzymatic systems, such as those involving thioredoxin or glutaredoxin, are known to catalyze the reduction of disulfide bonds in biological systems. rsc.org These enzymes typically operate via a thiol-disulfide exchange mechanism.

In terms of chemical catalysis, transition metals are known to catalyze reactions involving disulfides. For instance, the synthesis of unsymmetrical disulfides can be achieved using various catalysts that promote the desired exchange reaction while minimizing side products. researchgate.netthegoodscentscompany.com However, specific catalytic systems for the conversion of this compound have not been reported in the literature reviewed.

Advanced Spectroscopic Characterization and Structural Elucidation of Methoxycarbonyl Methyl Disulfide

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of methoxycarbonyl methyl disulfide. The spectra are characterized by absorption bands corresponding to specific vibrational modes of the molecule.

Theoretical and experimental studies on related organosulfur compounds provide a basis for the interpretation of the vibrational spectra of this compound. For instance, studies on methoxycarbonyl isocyanates show evidence of rotational isomers (cisoid-Z and transoid-Z) in both liquid and vapor phases, a phenomenon that could also be present in this compound due to rotation around the C-O and S-S bonds. researchgate.net The analysis of vibrational spectra of similar molecules like 3-acetyl-7-methoxycoumarin has been successfully performed using density functional theory (DFT) calculations, which can also be applied to predict the vibrational wavenumbers of this compound and aid in the assignment of its fundamental normal modes. nih.gov

The vibrational spectra of amorphous silicon films containing Si-H bonds have demonstrated how IR and Raman spectroscopy can distinguish between different bonding environments (SiH, SiH₂, and SiH₃ complexes), highlighting the sensitivity of these techniques to local structure. aps.org Similarly, for this compound, distinct vibrational signatures are expected for the methyl, carbonyl, and disulfide groups.

Key Vibrational Modes and Expected Frequencies:

C=O Stretch: A strong absorption band is anticipated in the infrared spectrum, typically in the region of 1700-1750 cm⁻¹, characteristic of the carbonyl group in an ester.

S-S Stretch: The disulfide bond stretch is generally weak in the infrared spectrum but gives rise to a more prominent band in the Raman spectrum, typically in the range of 500-550 cm⁻¹.

C-H Stretches: Vibrations of the methyl C-H bonds are expected in the 2900-3000 cm⁻¹ region.

C-O Stretch: The C-O stretching vibrations of the ester group are expected to appear in the 1000-1300 cm⁻¹ region.

S-C Stretch: The stretching vibration of the S-C bond is typically observed in the 600-800 cm⁻¹ range.

Conformational analysis of related molecules like methyl methanesulfonate (B1217627) has been successfully carried out by combining experimental vibrational data with theoretical calculations, revealing the presence of different conformers. conicet.gov.ar A similar approach for this compound would involve analyzing the temperature dependence of its vibrational spectra to identify and characterize its stable conformers. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound, providing information on the chemical environment of each nucleus. Both ¹H and ¹³C NMR are crucial for this purpose. stjohns.edu

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show two distinct singlets, corresponding to the two different methyl groups:

-S-CH₃: The protons of the methyl group attached to the sulfur atom are expected to resonate in the region of δ 2.0-2.5 ppm. This chemical shift is influenced by the electronegativity of the sulfur atom.

-O-CH₃: The protons of the methoxy (B1213986) group are typically found further downfield due to the higher electronegativity of the oxygen atom, likely in the range of δ 3.5-4.0 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Three distinct signals are anticipated:

-S-CH₃: The carbon of the methyl group bonded to sulfur is expected to appear in the upfield region of the spectrum, typically around δ 15-25 ppm.

-O-CH₃: The methoxy carbon atom will be deshielded by the adjacent oxygen and is expected to resonate in the region of δ 50-60 ppm.

C=O: The carbonyl carbon of the ester group is the most deshielded carbon and will appear significantly downfield, typically in the range of δ 160-175 ppm.

The precise chemical shifts can be influenced by the solvent used for the NMR measurement. illinois.edu For a definitive assignment, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons. nih.gov

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

Group Nucleus Predicted Chemical Shift (ppm)
-S-CH₃¹H2.0 - 2.5
¹³C15 - 25
-O-CH₃¹H3.5 - 4.0
¹³C50 - 60
C=O¹³C160 - 175

X-ray Crystallography and Gas Electron Diffraction for Solid and Gas Phase Structures

The precise three-dimensional arrangement of atoms in this compound can be determined in the solid state by X-ray crystallography and in the gas phase by gas electron diffraction. These techniques provide accurate measurements of bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure and conformational preferences.

While a specific crystal structure for this compound has not been found in the searched literature, studies on related disulfide-containing molecules provide valuable insights into the expected structural parameters. For example, the crystal structure of the disulfide from 1-methyl-5-mercaptouracil revealed a C-S-S-C dihedral angle of 78° and an S-S bond length of 2.074 Å. rsc.org In general, the disulfide bridge in various molecules is known to adopt a non-planar conformation. nih.gov The determination of crystal structures from powder X-ray diffraction data, combined with computational methods, has also been successfully applied to complex organic molecules. nih.gov

Gas-phase electron diffraction studies on dimethyl disulfide have confirmed a non-planar C-S-S-C skeleton with a dihedral angle of approximately 84°. acs.org This technique provides structural information free from intermolecular interactions present in the solid state. aps.org

Expected Structural Parameters for this compound:

Based on data from related compounds, the following structural parameters can be anticipated:

Parameter Expected Value
S-S Bond Length~2.02 - 2.07 Å
S-C Bond Length~1.81 Å
C-O Bond Length (ester)~1.35 Å (single), ~1.20 Å (double)
C-H Bond Length~1.09 Å
C-S-S Bond Angle~104°
S-S-C Bond Angle~104°
C-S-S-C Dihedral Angle~80-90°

The presence of the methoxycarbonyl group may introduce additional conformational possibilities around the S-C and C-O bonds, which could be resolved through detailed structural analysis.

Photoelectron Spectroscopy for Electronic State Characterization

Photoelectron spectroscopy (PES) is a technique that probes the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. He I photoelectron spectroscopy, which uses photons from a helium discharge lamp, is particularly useful for studying valence electronic states.

Although specific photoelectron spectra for this compound were not found, studies on the related molecule dimethyl disulfide (DMDS) offer a basis for understanding the electronic transitions. ucr.ac.crnist.govresearchgate.net The photoelectron spectrum of DMDS shows distinct bands corresponding to the ionization of electrons from the sulfur lone pairs, the S-S sigma bond, and the C-H sigma bonds. ucr.ac.cr

For this compound, the photoelectron spectrum would be more complex due to the presence of the methoxycarbonyl group. The lone pair electrons on the carbonyl oxygen and the ester oxygen will give rise to additional ionization bands. The highest occupied molecular orbital (HOMO) is expected to be associated with the non-bonding lone pair electrons of the sulfur atoms.

Expected Ionization Potentials:

Sulfur Lone Pairs: The ionization potentials for the sulfur lone pairs are expected to be the lowest, likely in the range of 8-10 eV.

Oxygen Lone Pairs: The ionization energies for the oxygen lone pairs of the carbonyl and ether functionalities would likely fall in the 10-12 eV range.

Sigma Bonds: Ionizations from the C-S, S-S, C-C, and C-O sigma bonds will occur at higher energies, typically above 12 eV.

Theoretical calculations, such as those performed for DMDS, can aid in the assignment of the observed ionization bands to specific molecular orbitals. researchgate.net

Mass Spectrometry for Molecular Structure and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. slideshare.net For this compound (C₃H₆O₂S₂), the molecular weight is 138.21 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion (M⁺˙) peak would be observed at m/z 138. The fragmentation of this radical cation is dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. ruc.dk

Expected Fragmentation Pathways:

The fragmentation of this compound is expected to proceed through several key pathways, based on the known behavior of disulfides and esters: massbank.eumiamioh.edu

Cleavage of the S-S Bond: This is a characteristic fragmentation for disulfides, leading to the formation of two resonance-stabilized ions:

CH₃S⁺ (m/z 47)

CH₃OCO⁺ (m/z 59) and subsequently loss of CO to give CH₃O⁺ (m/z 31) or loss of O to give CH₃C⁺ (m/z 28)

Cleavage of the S-C Bond:

Loss of a methyl radical (•CH₃) from the molecular ion to give [M-15]⁺ at m/z 123.

Cleavage of the bond between the carbonyl carbon and the sulfur, leading to the formation of a methoxycarbonyl radical (•COOCH₃) and a CH₃SS⁺ ion (m/z 79).

Cleavage within the Methoxycarbonyl Group:

Loss of a methoxy radical (•OCH₃) to give [M-31]⁺ at m/z 107.

Loss of formaldehyde (B43269) (CH₂O) from the methoxy group.

The relative intensities of these fragment ions in the mass spectrum provide valuable information about the stability of the different fragments and the preferred fragmentation routes. High-resolution mass spectrometry would allow for the precise determination of the elemental composition of each fragment ion, further confirming the fragmentation pathways.

Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Possible Origin
138[C₃H₆O₂S₂]⁺˙Molecular Ion
123[C₂H₃O₂S₂]⁺[M - CH₃]⁺
107[C₃H₃OS₂]⁺[M - OCH₃]⁺
79[CH₃S₂]⁺Cleavage of C-S bond
59[CH₃OCO]⁺Cleavage of S-S bond
47[CH₃S]⁺Cleavage of S-S bond
31[CH₃O]⁺Fragmentation of [CH₃OCO]⁺

Applications of Methoxycarbonyl Methyl Disulfide in Advanced Organic Synthesis and Materials Science

Reagent in Functional Group Interconversions and Carbon-Sulfur Bond Formation

Methoxycarbonyl methyl disulfide (MCMMDS) serves as a specialized reagent for the modification of sulfhydryl groups, facilitating specific functional group interconversions and the formation of new carbon-sulfur bonds. Its primary documented application is in the field of biochemistry as a tool for studying enzyme mechanisms, particularly those involving reactive cysteine residues.

Detailed research has been conducted on the interaction of MCMMDS with choline (B1196258) acetyltransferase (ChAT), an enzyme responsible for the synthesis of the neurotransmitter acetylcholine. researchgate.netnih.gov In these studies, MCMMDS acts as a sulfhydryl-modifying reagent, leading to the inactivation of the enzyme. The reaction proceeds via a thiol-disulfide exchange mechanism, where a cysteine residue in the enzyme's active site attacks the disulfide bond of MCMMDS. This results in the formation of a new, mixed disulfide bond between the enzyme and a methylthio (-S-CH₃) group, a classic example of carbon-sulfur bond formation and a functional group interconversion from a thiol to a disulfide.

Kinetic studies of the inactivation of choline acetyltransferase by various disulfide reagents have shown that the reaction with this compound is monophasic, distinguishing it from the biphasic inactivation observed with structurally larger or more complex disulfides like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) or methoxycarbonyl-CoA disulfide. nih.govresearchgate.net This suggests a more straightforward interaction with a single class of reactive sulfhydryl groups on the enzyme under the experimental conditions. researchgate.netnih.gov The reaction demonstrates how MCMMDS can be used to probe the reactivity of specific functional groups within a complex biomolecule.

Comparative Inactivation Kinetics of Choline Acetyltransferase
ReagentKinetic ProfileRate Constant 1 (k₁) (M⁻¹ s⁻¹)Rate Constant 2 (k₂) (M⁻¹ s⁻¹)Reference
This compoundMonophasicNot ApplicableNot Applicable nih.govresearchgate.net
Methoxycarbonyl-CoA disulfideBiphasic~2.1 x 10³~6 x 10¹ nih.govresearchgate.net
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)Biphasic~9 x 10²~6 x 10¹ nih.govresearchgate.net

Precursor in Radical Chemistry and Advanced Synthetic Strategies

A comprehensive review of scientific literature and chemical databases does not yield specific research findings on the application of this compound as a precursor in radical chemistry or in the context of advanced synthetic strategies beyond its role as a sulfhydryl-modifying agent.

Role in the Development of Dynamic Covalent Materials and Smart Polymers

There is no specific information available in published research to indicate that this compound has been utilized as a monomer or cross-linking agent in the development of dynamic covalent materials or smart polymers. While disulfide bonds are a key functional group for creating such materials, the direct application of this compound for this purpose has not been documented.

Methoxycarbonyl Methyl Disulfide in Polymer Chemistry

Design and Synthesis of Disulfide-Containing Monomers

The creation of polymers with disulfide linkages begins with the design and synthesis of appropriate monomers. A common strategy involves incorporating a disulfide bond into a molecule that also contains polymerizable functional groups. The reactivity and properties of the final polymer are highly dependent on the structure of the monomer and the groups flanking the disulfide bond. mdpi.com

Several synthetic approaches are employed to create these specialized monomers:

Michael Addition: One straightforward method involves the Michael addition reaction between primary amines and bis(acrylamide) derivatives containing a disulfide bridge, such as N,N'-cystamine-bisacrylamide. nih.gov This approach allows for a wide variety of structural possibilities by simply changing the amine or bis(acrylamide) component. nih.gov

Ring-Opening Monomers: Strained cyclic disulfides, such as derivatives of lipoic acid, serve as effective monomers for ring-opening polymerization. nih.gov The ring strain facilitates polymerization initiated by a nucleophilic thiol. nih.gov

Functionalization of Existing Monomers: Another technique is to introduce the disulfide group onto a known monomer scaffold. For instance, a monomer with a hydroxyl or amino group can be reacted with a molecule containing a disulfide bond and a compatible functional group (e.g., a carboxylic acid or acyl chloride) to form the desired disulfide-containing monomer.

The design of these monomers is critical for the ultimate properties of the polymer. The table below illustrates some general structures of monomers used to introduce disulfide bonds into polymers.

Monomer TypeGeneral StructurePolymerization MethodResulting Polymer Feature
Disulfide-containing Diamine/DiolH₂N-R-S-S-R-NH₂PolycondensationPolyamides/Polyurethanes with backbone disulfides
Disulfide-containing DiacrylateCH₂=CH-CO-O-R-S-S-R-O-CO-CH=CH₂Free Radical PolymerizationCrosslinked network with disulfide bridges
Cyclic Disulfide(e.g., Lipoic Acid derivatives)Ring-Opening PolymerizationLinear polymers with backbone disulfides
Thiolactone DerivativesThiolactone ring structureStep-growth polymerizationPolyamides with disulfide-containing backbones nih.gov

This table is illustrative and represents general classes of monomers.

Polymerization Mechanisms Involving Methoxycarbonyl Disulfide Derivatives

Polymers incorporating disulfide bonds can be synthesized through various polymerization mechanisms. The choice of mechanism depends on the monomer structure and the desired polymer architecture (linear, branched, or crosslinked).

Polycondensation: This step-growth polymerization method involves the reaction of bifunctional monomers to form a polymer chain. For example, a disulfide-containing diamine can be reacted with a diacyl chloride to produce a polyamide with disulfide bonds integrated into the polymer backbone. This method allows for precise control over the placement of the disulfide linkage within the repeating unit of the polymer.

Ring-Opening Polymerization (ROP): ROP is a key method for synthesizing polymers from cyclic monomers. In the context of disulfides, strained cyclic monomers like lipoic acid and its derivatives are particularly useful. nih.gov The polymerization is typically initiated by a thiol, which attacks the disulfide bond in the monomer, causing the ring to open. nih.gov This process creates a new disulfide bond and a new thiol group, which then propagates the polymerization by attacking another monomer. nih.gov This chain-growth mechanism can produce high molecular weight linear polymers with a disulfide bond in each repeating unit. nih.gov

Thiol-Disulfide Exchange: This dynamic reaction is not only a mechanism for stimulus response but can also be harnessed for polymerization. nih.gov As described in the ROP of cyclic disulfides, the exchange between a thiol and a disulfide bond is the fundamental step driving the polymerization forward. nih.gov This reaction can also be used in step-growth polymerizations where a dithiol monomer reacts with a disulfide-containing monomer, leading to the formation of a polymer chain through repeated exchange reactions.

The table below summarizes key aspects of these polymerization mechanisms.

Polymerization MechanismMonomer Type(s)Key ReactionTypical Polymer Architecture
Polycondensation Bifunctional (e.g., diamines, diols, diacids)Amide/Ester bond formationLinear
Ring-Opening Polymerization (ROP) Cyclic disulfides (e.g., lipoic acid)Nucleophilic attack on S-S bond by a thiol nih.govLinear
Thiol-Disulfide Exchange Dithiols + DisulfidesReversible S-S bond cleavage and formation mdpi.comLinear or Network

This table provides a general overview of polymerization mechanisms for disulfide-containing polymers.

Dynamic Covalent Polymer Networks and Stimuli-Responsive Materials

A major advantage of incorporating disulfide bonds into polymers is the creation of dynamic covalent networks, also known as covalent adaptable networks (CANs). mdpi.com Unlike traditional thermosets with permanent crosslinks, the covalent bonds in CANs are reversible, allowing the material to be reprocessed, reshaped, or self-healed. mdpi.com The disulfide bond is an excellent functional group for this purpose due to its ability to undergo exchange reactions in response to various stimuli. mdpi.commdpi.com

Stimuli-Responsiveness: Disulfide-based materials are sensitive to stimuli such as redox conditions, light, and pH. mdpi.comencyclopedia.pub

Redox-Responsiveness: In a reducing environment, such as in the presence of thiols like glutathione, disulfide bonds can be cleaved to form two thiol groups. nih.govnih.gov Conversely, in an oxidizing environment, thiols can be oxidized to form disulfide bonds. This reversible chemical switch is the basis for many applications, including controlled drug delivery. nih.govnih.gov

Light-Responsiveness: Certain disulfide-containing molecules, particularly strained ring systems like 1,2-dithiolanes, can be cleaved or undergo exchange upon exposure to UV light. rsc.orgrsc.org This allows for the photo-induced crosslinking or decrosslinking of polymer networks. rsc.orgrsc.org

Self-Healing Materials: The dynamic nature of disulfide bonds enables the development of self-healing polymers. researchgate.net When a crack forms in the material, a disulfide exchange reaction can be triggered (often by heat or light), allowing the polymer chains to rearrange and reform covalent bonds across the damaged interface, thus repairing the material.

Covalent Adaptable Networks (CANs): In these networks, disulfide bonds act as dynamic crosslinks. mdpi.comdigitellinc.com At elevated temperatures or under specific chemical conditions, the disulfide bonds can undergo exchange reactions, allowing the polymer network to flow and relax stress, similar to a thermoplastic. mdpi.com Upon cooling or removal of the stimulus, the network structure is re-established, providing the material with the dimensional stability of a thermoset. mdpi.com

Chemically Recyclable Polymer Systems via Disulfide Cleavage

The challenge of plastic waste has spurred the development of chemically recyclable polymers, which can be broken down into their constituent monomers and repolymerized to create virgin-quality material in a closed-loop system. researchgate.netrsc.org The reversible nature of the disulfide bond makes it a prime candidate for designing such recyclable systems.

The process of chemical recycling for disulfide-containing polymers relies on the selective cleavage of the disulfide linkages. By exposing the polymer to a specific stimulus, typically a reducing agent, the disulfide bonds throughout the polymer matrix or backbone are broken. digitellinc.com This cleavage leads to one of two outcomes:

Depolymerization to Monomers: If the disulfide bonds are an integral part of the polymer backbone formed via a reversible polymerization like ROP, their cleavage can lead to the complete breakdown of the polymer into its original monomers. nih.gov These monomers can then be recovered, purified, and used to synthesize new polymers with identical properties to the original material. researchgate.net

Breakdown to Oligomers: In crosslinked networks where disulfide bonds act as the crosslinks, cleavage of these bonds breaks the network into soluble, linear, or branched polymer chains (oligomers). rsc.org These oligomers can then be re-crosslinked to form a new network, effectively recycling the material.

This approach offers a significant advantage over traditional mechanical recycling, which often results in a degradation of material properties. Chemical recycling via disulfide cleavage allows for the recovery of high-purity starting materials, enabling a truly circular polymer economy. nih.gov

Analytical Methodologies for the Detection and Quantification of Methoxycarbonyl Methyl Disulfide

Chromatographic Techniques (e.g., GC-MS/MS, HPLC) for Separation and Quantification in Complex Mixtures

Chromatographic methods are paramount for separating methoxycarbonyl methyl disulfide from complex matrices and achieving precise quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prominent techniques utilized for this purpose.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS or GC-MS/MS), is a powerful tool for analyzing volatile sulfur compounds. mdpi.comnih.gov For analogous compounds like dimethyl disulfide (DMDS), GC-MS methods have been extensively developed. researchgate.net A typical method involves the extraction of the analyte from a sample matrix, followed by injection into the GC system. For instance, an effective method for determining DMDS in soil involves extraction with ethyl acetate (B1210297) followed by GC-MS analysis. researchgate.net The oven temperature program is optimized to ensure good separation, with a representative program starting at 45°C, holding for 4 minutes, and then ramping to 140°C. researchgate.net In such analyses, the limit of quantification for DMDS in soil can reach as low as 5 µg/kg. researchgate.net

For air monitoring, analytes can be captured on sorbent materials like charcoal tubes, extracted with a solvent such as methyl acetate, and then analyzed by GC/MS. epa.gov The use of a sulfur-specific column, such as an SPB-1-sulfur column, enhances separation. epa.gov Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the compound and its fragments. For DMDS, key ions for quantification include m/z 45, 61, 79, and 94. epa.govmassbank.eu For certain applications, derivatization techniques, such as methoximation followed by silylation, can be used to increase the volatility and thermal stability of analytes for GC-MS analysis, which is particularly useful for compounds containing active hydrogen atoms. youtube.com

High-performance liquid chromatography (HPLC) is another vital technique, especially for less volatile or thermally sensitive disulfides. tdl.orgnih.gov HPLC methods can be used to determine glutathione-protein mixed disulfides by cleaving the disulfide bonds, derivatizing the products with dinitrofluorobenzene, and analyzing them using a Bondapak-amine column. nih.gov Reverse-phase HPLC (RP-HPLC) is commonly used, often coupled with UV or fluorescence detectors for quantification. nih.gov For the analysis of polysulfides, a hyphenated technique of HPLC and inductively coupled plasma mass spectrometry (HPLC-ICP-MS) has been developed, allowing for the speciation and quantification of various sulfur compounds without the need for individual component standards. rsc.org This approach demonstrates the versatility of HPLC in separating complex mixtures of sulfur-containing compounds. rsc.org

Technique Analyte/Matrix Key Parameters/Findings Reference
GC-MS Dimethyl Disulfide (DMDS) in SoilExtraction with ethyl acetate; oven ramp from 45°C to 140°C; LOQ of 5 µg/kg. researchgate.net
GC/MS DMDS from Sorbent TubesExtraction with methyl acetate; SPB-1-sulfur column; Quantitation ions: m/z 45, 61, 79, 94. epa.gov
HPLC Glutathione-Protein Mixed DisulfidesCleavage with performic acid, derivatization with dinitrofluorobenzene, Bondapak-amine column. nih.gov
HPLC-ICP-MS Polysulfide AnionsAllows speciation and quantification of various sulfur compounds without single component standards. rsc.org
RP-HPLC Sulfide (B99878) Dibimane (SDB)Separation using a gradient elution and analysis by fluorescence detection. nih.gov

Spectroscopic Analytical Methods (e.g., UV-Vis, Raman) for Structural Analysis

Spectroscopic methods provide valuable information about the molecular structure and electronic properties of this compound.

UV-Vis Spectroscopy is used to study the electronic transitions within the disulfide bond. Aliphatic disulfides, like this compound, typically exhibit a broad, weak absorption band in the UV region, generally around 250 nm. nih.govacs.org The exact wavelength of maximal absorbance (λmax) and the intensity of this absorption are highly dependent on the C-S-S-C dihedral angle. nih.gov This phenomenon arises from stereoelectronic effects, where electron-electron repulsion influences the energy of the ground state. nih.gov The NIST Chemistry WebBook notes the availability of UV/Visible spectrum data for the related compound dimethyl disulfide. nist.gov The relationship between the dihedral angle and λmax can be so predictable that it's possible to estimate the angle from the absorbance maximum. nih.gov Studies on various aromatic and alkyl disulfides have shown how substituents and solvent polarity can influence the UV absorption spectra. escholarship.org

Spectroscopic Method Analyte Type Key Findings and Applications Reference
UV-Vis Spectroscopy Organic DisulfidesAbsorption maximum (λmax) is dependent on the C-S-S-C dihedral angle, typically around 250 nm for alkyl disulfides. nih.govacs.org
UV-Vis Spectroscopy Aromatic DisulfidesThe absorption spectra are influenced by substituents and solvent effects. escholarship.org
Raman Spectroscopy Dimethyl DisulfideS-S stretch: ~500-540 cm⁻¹; C-S stretch: ~690-710 cm⁻¹. Used for vibrational analysis and conformational studies. acs.org
Raman Spectroscopy Methoxycarbonyl IsocyanateProvides evidence for the presence of multiple rotational isomers in the liquid and vapor phases. researchgate.net

Development of Novel Detection Probes and Sensors for Sulfur-Containing Compounds

The development of novel probes and sensors offers highly sensitive and selective methods for the real-time detection of sulfur-containing compounds. nih.gov These tools are often designed for specific classes of sulfur compounds like thiols, hydrogen sulfide (H₂S), or disulfides. mdpi.comrsc.org

Electrochemical Sensors represent a significant area of development. mdpi.com These sensors often use electrodes modified with nanomaterials, such as metal and metal oxide nanostructures, to improve analytical characteristics and selectivity toward sulfur compounds. mdpi.com The modification of electrode surfaces helps to overcome issues like surface fouling and enhances electrocatalytic effects. mdpi.com For instance, portable devices with an array of different microfluidic gas sensors have been developed for the selective monitoring of sulfur-based odorants in natural gas, achieving high classification accuracy through machine learning models. nih.gov

Fluorescent Probes are designed to exhibit a change in fluorescence upon reaction with the target analyte. For disulfides, probes have been developed that yield fluorescence only when their disulfide bond is reduced. nih.gov One such probe, Fast-TRFS, was shown to be a viable tool for detecting thiol-dependent disulfide reductase activity in bacteria. nih.gov Other strategies for designing probes for sulfur species like H₂S involve exploiting its strong nucleophilicity and reducing power through reactions like azide (B81097) reduction or metal sulfide precipitation. rsc.orgacs.orgacs.org Environment-sensitive dyes that change their emission upon binding to a target, such as protein disulfides, have also been successfully employed to create two-photon probes for in vivo imaging. nih.gov

Chemiluminescence Detectors provide another sensitive detection method. A sulfur chemiluminescence detector (SCD) operates by reacting sulfur compounds from a flame with ozone, which produces electronically excited sulfur dioxide as the principal emitter. optica.org Spectroscopic analysis of this emission allows for quantification, with potential enhancements possible by detecting more of the resulting phosphorescence. optica.org

Sensor/Probe Type Detection Principle Target Analytes Key Features Reference
Electrochemical Sensors Electrocatalysis on modified electrodesSulfur-containing antioxidants, H₂SEnhanced sensitivity and selectivity using metal/metal oxide nanostructures. mdpi.com
Microfluidic Gas Sensors Array of sensors with machine learningSulfur-based odorants (e.g., mercaptans)Portable device, high classification accuracy (98.75%) between odorants and H₂S. nih.gov
Fluorescent Probes Reduction of disulfide bond triggers fluorescenceDisulfide reductase systemsReal-time analysis of disulfide reductase activity in live cells. nih.gov
Fluorescent Probes H₂S-triggered thiolysis reactionHydrogen Sulfide (H₂S)Rapid (within 5 min) and remarkable fluorescence enhancement with high selectivity. acs.org
Chemiluminescence Detector Reaction with ozone to form excited SO₂General Sulfur CompoundsHigh sensitivity based on the detection of light emitted from excited sulfur dioxide. optica.org

Environmental Transformation and Degradation Pathways of Disulfide Compounds

Atmospheric and Aqueous Reaction Pathways of Organosulfur Compounds

The presence of sulfur atoms and a carbonyl group in methoxycarbonyl methyl disulfide suggests several potential transformation pathways in both the atmosphere and aqueous environments.

Atmospheric Reaction Pathways

Once in the atmosphere, volatile organic compounds like this compound are primarily degraded through reactions with photochemically generated oxidants. The most important of these is the hydroxyl radical (•OH), which is ubiquitous in the troposphere. The atmospheric oxidation of dimethyl sulfide (B99878) (DMS), a simple organosulfur compound, has been extensively studied and provides a useful model for the potential reactions of this compound. The reaction of DMS with •OH can proceed via two main pathways: hydrogen abstraction from the methyl groups or addition of the •OH radical to the sulfur atom.

For this compound, reaction with •OH is expected to be a significant degradation pathway. Hydrogen abstraction can occur from the methyl group attached to the sulfur or the methyl group of the methoxycarbonyl moiety. The resulting carbon-centered radicals would then react rapidly with molecular oxygen (O₂) to form peroxy radicals (RO₂•). These peroxy radicals can undergo further reactions, leading to the formation of various degradation products, including aldehydes, carbon dioxide, and sulfur-containing acids. epa.gov

Another potential atmospheric fate is photolysis, the degradation of a molecule by light. While many organic molecules are susceptible to photolysis, especially by ultraviolet (UV) radiation in the upper atmosphere, the extent to which this process would affect this compound at ground level is not well-documented. For comparison, the photolysis of methyl formate, a structurally related ester, has been studied, indicating that radical formation is a key process. rsc.orgosti.govkaist.ac.kr

Aqueous Reaction Pathways

In aqueous environments, the primary abiotic degradation pathway for this compound is likely to be hydrolysis. The ester linkage is susceptible to hydrolysis, which can be catalyzed by both acids and bases. The hydrolysis of methyl formate, for instance, yields formic acid and methanol (B129727). researchgate.netgoogle.comgoogle.comchegg.comyoutube.com Similarly, the hydrolysis of the ester group in this compound would be expected to produce methanol and an unstable thiosulfoxylic acid intermediate, which would likely decompose further.

The disulfide bond in compounds like dimethyl disulfide has been shown to be relatively stable to hydrolysis under neutral pH conditions. nih.gov However, the presence of the adjacent carbonyl group in this compound could potentially influence the stability of the disulfide bond in aqueous solution.

The following table summarizes the potential atmospheric and aqueous reaction pathways for this compound based on analogous compounds.

EnvironmentPrimary Reactant/ProcessPotential Reaction PathwayExpected Products (Analogous Compounds)
Atmosphere Hydroxyl Radical (•OH)Hydrogen AbstractionPeroxy radicals, Aldehydes, CO₂, Sulfur acids
Radical Addition to SulfurSulfur-containing radical intermediates
Photolysis (UV radiation)Bond CleavageRadical species (e.g., methoxyl, methyl, formyl)
Aqueous Water (Hydrolysis)Ester HydrolysisMethanol, Thiosulfoxylic acid intermediate
Disulfide Bond StabilityGenerally stable at neutral pH

Chemical Biotransformation Mechanisms

Microbial degradation is a crucial process for the removal of organic compounds from the environment. The biotransformation of this compound is likely to involve enzymatic cleavage of its ester and disulfide bonds.

The ester linkage in this compound makes it a potential substrate for esterases, a broad class of enzymes that catalyze the hydrolysis of esters. The hydrolysis of the ester bond would yield methanol and a disulfide-containing carboxylic acid. This is a common pathway for the degradation of many xenobiotic esters in the environment. nih.gov

The disulfide bond is another key site for enzymatic attack. Disulfide reductases are enzymes that can cleave disulfide bonds, a critical process in cellular redox homeostasis. nih.gov The reduction of the disulfide bond in this compound would result in the formation of methanethiol (B179389) and a methoxycarbonyl-containing thiol. Furthermore, various microorganisms possess enzymes capable of metabolizing organosulfur compounds. frontiersin.orgmanchester.ac.uknih.gov For instance, some bacteria can utilize sulfonates and sulfate (B86663) esters as a source of sulfur for growth, involving desulfurization reactions. manchester.ac.uk It is plausible that similar enzymatic machinery could be adapted to degrade this compound.

Investigation of Long-term Stability and Environmental Persistence from a Chemical Perspective

The long-term stability and environmental persistence of a chemical are determined by its resistance to various degradation processes, including photolysis, hydrolysis, and biodegradation.

Based on the reactivity of its functional groups, this compound is not expected to be highly persistent in the environment. The ester linkage is susceptible to hydrolysis, particularly under non-neutral pH conditions, which would limit its persistence in many aqueous environments.

In the atmosphere, the reaction with hydroxyl radicals is likely to be a significant sink for this compound, leading to a relatively short atmospheric lifetime. For comparison, the atmospheric lifetime of many volatile organic compounds with respect to reaction with •OH is on the order of days. copernicus.org

The susceptibility to microbial degradation further suggests a limited persistence in biologically active environments such as soil and water. The presence of both ester and disulfide linkages provides multiple avenues for enzymatic attack by a wide range of microorganisms. osti.govnih.gov

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Selective Disulfide Transformations

The selective transformation of unsymmetrical disulfides like methoxycarbonyl methyl disulfide presents a significant challenge and a key area for future research. The development of novel catalytic systems is paramount to control the reactivity of the disulfide bond and enable its precise modification, cleavage, or participation in coupling reactions.

Current research efforts are moving beyond traditional stoichiometric reagents towards catalytic approaches that offer higher efficiency, selectivity, and sustainability. A primary focus is the design of catalysts that can differentiate between the two sulfur atoms of the disulfide, enabling regioselective reactions. This could involve the use of transition metal complexes with tailored ligand spheres that can selectively coordinate to one of the sulfur atoms, facilitating subsequent transformations.

Furthermore, the exploration of photocatalytic systems offers a promising avenue for activating the disulfide bond under mild conditions. By harnessing light energy, it may be possible to generate reactive intermediates from this compound with high temporal and spatial control, opening up new synthetic possibilities. The development of organocatalysts, particularly those based on thiols or other sulfur-containing moieties, is another active area of investigation. These catalysts could operate through disulfide exchange mechanisms, enabling the controlled formation of new disulfide bonds or the release of a specific thiol fragment.

A key objective is the development of catalytic systems that are not only selective but also robust and recyclable, aligning with the principles of green chemistry. Heterogenization of homogeneous catalysts onto solid supports, such as polymers or inorganic materials, is a strategy being explored to facilitate catalyst recovery and reuse.

Exploration of Advanced Computational Approaches for Reaction Design

The design and optimization of reactions involving this compound can be significantly accelerated through the use of advanced computational approaches. Quantum chemical calculations, for instance, are becoming increasingly powerful in predicting the reactivity and spectroscopic properties of molecules.

High-level ab initio methods, such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)), can provide highly accurate thermochemical and kinetic data for reactions involving this compound. nih.gov While computationally expensive, these methods serve as benchmarks for more cost-effective approaches like density functional theory (DFT). Hybrid meta-GGA functionals, such as the M08 family, have shown promise in providing results with sub-kcal/mol accuracy for reactions involving methyl radicals, which is relevant to the study of this compound. nih.gov

These computational tools can be employed to:

Elucidate Reaction Mechanisms: By mapping out the potential energy surfaces of reactions, computational chemistry can identify transition states and intermediates, providing a detailed understanding of the reaction mechanism. This knowledge is crucial for optimizing reaction conditions and catalyst design.

Predict Reactivity and Selectivity: Computational models can predict the most likely sites of reaction in this compound and forecast the selectivity of different catalytic systems. This predictive power can guide experimental efforts, saving time and resources.

Design Novel Catalysts: In silico design of catalysts with specific properties for desired transformations of this compound is an emerging paradigm. By simulating the interaction between the substrate and the catalyst, researchers can screen potential catalyst candidates before their synthesis.

The synergy between computational and experimental chemistry is expected to be a driving force in the development of new and efficient transformations for this compound.

Integration of Methoxycarbonyl Disulfides into Next-Generation Functional Materials and Sustainable Chemical Processes

The unique properties of the disulfide bond make methoxycarbonyl disulfides attractive building blocks for the creation of advanced functional materials and the development of sustainable chemical processes.

Functional Materials:

The reversible nature of the disulfide bond, which can be cleaved and reformed under specific redox conditions, makes it an ideal functional group for creating "smart" materials. The integration of methoxycarbonyl disulfide moieties into polymer chains or onto the surface of nanomaterials can impart stimuli-responsive properties. For example, materials incorporating this disulfide could be designed to degrade or release a payload in response to a specific biological or chemical trigger, finding applications in drug delivery or sensor technology.

Drawing inspiration from the use of other disulfides, methoxycarbonyl disulfides could be incorporated into:

Self-Healing Polymers: Disulfide exchange reactions can be harnessed to create polymers that can repair themselves upon damage, extending the lifetime of materials.

Redox-Responsive Gels: Hydrogels containing methoxycarbonyl disulfide crosslinks could exhibit controlled swelling and degradation behavior in response to redox stimuli.

Functionalized Nanomaterials: The sulfur atoms in this compound provide anchor points for attachment to the surface of metallic or semiconductor nanoparticles, enabling the tuning of their surface properties and functionalities. The use of disulfide-containing ligands is a known strategy for functionalizing nanomaterials.

Sustainable Chemical Processes:

In the context of green chemistry, this compound can be envisioned as a participant in more sustainable synthetic routes. Its potential use as a "methoxycarbonyl" group transfer agent in catalytic cycles could offer an alternative to harsher or less atom-economical reagents.

Furthermore, the principles of sustainability are being applied to the production of various sulfur-containing compounds. For instance, processes are being developed for the sustainable production of selenium disulfide using natural resources. mdpi.com While a different compound, this highlights a trend towards greener manufacturing that could influence the future production of this compound. The broader push for sustainable production of industrial chemicals, such as methyl methacrylate, underscores the importance of developing environmentally benign synthetic methods. Future research will likely focus on developing synthetic routes to this compound that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

The table below summarizes the key research directions and their potential impact.

Research DirectionKey Focus AreasPotential Impact
Novel Catalytic Systems Selective activation of the S-S bond, Photocatalysis, Organocatalysis, Heterogenized catalystsPrecise and efficient synthesis of complex molecules, Greener chemical transformations
Advanced Computational Approaches High-accuracy thermochemistry, Mechanistic elucidation, In silico catalyst designAccelerated discovery of new reactions, Optimized reaction conditions
Integration into Functional Materials and Sustainable Processes Stimuli-responsive polymers, Self-healing materials, Green synthesis of the disulfideDevelopment of smart materials with tailored properties, Environmentally friendly chemical industry

Q & A

Q. What are the recommended synthetic pathways for Methoxycarbonyl methyl disulfide in laboratory settings?

this compound can be synthesized via thiol-disulfide exchange reactions or nucleophilic substitution. For example, reacting methyl mercaptan derivatives with disulfide precursors under controlled pH and temperature conditions (e.g., 40–60°C) ensures optimal yield . Purification involves fractional distillation or column chromatography, followed by characterization using FT-IR and NMR to confirm disulfide bond formation and methoxycarbonyl group integrity .

Q. Which spectroscopic techniques are prioritized for structural elucidation of this compound?

  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the methoxycarbonyl group and S-S stretch at ~500 cm⁻¹) .
  • NMR : ¹H NMR reveals methyl group splitting patterns (~δ 3.0–3.5 ppm for SCH₃), while ¹³C NMR confirms carbonyl carbon resonance (~δ 165–170 ppm) .
  • GC/FPD : Gas chromatography with flame photometric detection quantifies trace sulfur compounds and validates purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use fume hoods to minimize inhalation of volatile sulfur compounds.
  • Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure.
  • Store in airtight containers away from oxidizing agents to avoid hazardous reactions (e.g., disulfide bond cleavage) .

Advanced Research Questions

Q. How can computational methods like HOMO-LUMO analysis predict the reactivity of this compound?

Density Functional Theory (DFT) calculations assess electron distribution:

  • HOMO-LUMO gaps indicate stability and charge-transfer potential. A smaller gap (e.g., ~4–5 eV) suggests higher reactivity in nucleophilic environments .
  • Molecular Electrostatic Potential (MEP) maps highlight electrophilic regions (e.g., sulfur atoms), guiding predictions of interaction sites with biomolecules .

Q. What strategies resolve contradictions between experimental and computational data for this compound?

  • Cross-validation : Compare experimental FT-IR peaks (e.g., S-S stretch) with DFT-simulated vibrational spectra to identify discrepancies in bond length assumptions .
  • Error analysis : Re-evaluate solvent effects in computational models, as polar solvents may stabilize charge-separated intermediates not accounted for in gas-phase simulations .

Q. How does this compound interact with proteins in sensomics or binding studies?

  • Molecular docking : Simulate interactions with olfactory receptors or serum proteins to identify binding affinities. For example, hydrophobic pockets may accommodate the disulfide moiety, while hydrogen bonds form with the methoxycarbonyl group .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) to validate computational predictions of binding energetics .

Data Analysis and Methodological Design

Q. How should researchers design experiments to assess the environmental stability of this compound?

  • Hydrolysis studies : Monitor degradation kinetics at varying pH levels (e.g., pH 2–12) using LC-MS to detect breakdown products like methoxycarbonyl thiols .
  • Photolysis assays : Expose the compound to UV-Vis light and analyze via GC-MS to identify photo-oxidation byproducts (e.g., sulfoxides) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies?

  • Probit analysis : Models LC₅₀ values for acute toxicity assays (e.g., using Daphnia magna or cell lines) .
  • ANOVA with post-hoc tests : Compares metabolic disruption across exposure concentrations (e.g., glutathione depletion in hepatocytes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.